Clarithromycin Impurity L
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by specific molecular parameters and nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 127253-05-8, providing a unique identifier for regulatory and analytical purposes. The primary chemical name, 6-O-methylerythromycin A (Z)-9-oxime, reflects the structural modifications present in this impurity compared to the parent clarithromycin molecule. Alternative nomenclature includes Clarithromycin A (Z)-9-oxime and the more systematic International Union of Pure and Applied Chemistry designation: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one.
The molecular composition of this compound is represented by the formula C38H70N2O13, indicating the presence of 38 carbon atoms, 70 hydrogen atoms, 2 nitrogen atoms, and 13 oxygen atoms. The calculated molecular weight stands at 762.97 daltons, which differs from the parent clarithromycin compound due to the oxime functional group formation. The structural modification involves the conversion of a ketone group to an oxime, specifically at the 9-position of the erythromycin backbone, resulting in the characteristic (Z)-configuration of the oxime group. This stereochemical specification is crucial for accurate identification and analytical method development.
Table 1: Chemical Properties of this compound
Role in Pharmaceutical Quality Control
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJRTBANFUBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity L is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin-A oxime, which can further react to form various impurities, including this compound .
Industrial Production Methods: In an industrial setting, the preparation of clarithromycin involves multiple steps, including protection and deprotection of functional groups, selective methylation, and purification processes. The formation of impurities like this compound is monitored and controlled through optimized reaction conditions and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Clarithromycin Impurity L can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents can convert it to reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Analytical Reference Standard
Clarithromycin Impurity L serves as a reference standard for identifying and quantifying impurities in pharmaceutical formulations. The compound is characterized by its high purity and well-defined properties, making it essential for quality control in the production of clarithromycin and related products. This application is crucial for ensuring the safety and efficacy of medications containing clarithromycin .
Impurity Detection Methods
Recent advancements have introduced various methodologies for detecting impurities in clarithromycin formulations, with this compound being integral to these processes. For instance, a patented method involves preparing a series of solutions to evaluate impurity levels using high-performance liquid chromatography (HPLC). This method allows for precise measurement of impurity concentrations relative to the main component, enhancing the overall quality assessment of clarithromycin products .
This compound has been involved in pharmacokinetic studies that assess its behavior in biological systems. Research indicates that extended-release formulations of clarithromycin can lead to varying pharmacokinetic profiles when combined with other drugs, such as rifampicin. Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects .
Case Study: Extended-Release Formulation
A study examined the pharmacokinetics of an extended-release formulation of clarithromycin at a daily dose of 15 mg/kg alongside rifampicin. The results showed that while the combination was effective against Mycobacterium ulcerans infections, the pharmacokinetic parameters indicated no significant alteration in drug absorption or metabolism between the two compounds . This highlights the importance of monitoring impurities like this compound to ensure consistent drug performance.
Clinical Relevance
The clinical implications of clarithromycin and its impurities are significant, particularly concerning their antimicrobial activity against various pathogens. Clarithromycin demonstrates potent activity against both typical and atypical bacteria, which is enhanced by its active metabolites formed during metabolism . The presence of impurities can influence the overall efficacy and safety profile of the drug.
Quality Control and Regulatory Compliance
With increasing regulatory scrutiny on pharmaceutical quality, the role of this compound in quality control processes cannot be overstated. Regulatory bodies require rigorous testing for impurities to ensure that pharmaceutical products meet safety standards. The ability to accurately quantify impurities using reference standards like this compound is essential for compliance with these regulations.
Mechanism of Action
Comparison with Similar Compounds
Structural and Analytical Differences
The table below summarizes key impurities and their distinguishing features:
Notes:
Toxicity and Bioactivity
Biological Activity
Clarithromycin Impurity L, also known as 6-O-Methylerythromycin A (Z)-9-oxime, is a significant impurity of the macrolide antibiotic clarithromycin. This compound has garnered attention not only for its role in pharmaceutical formulations but also for its biological activities, which may extend beyond typical antibiotic effects. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Clarithromycin and Its Impurities
Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including Mycobacteria and Mycoplasma. The compound operates primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thus preventing peptide bond formation and translocation during protein synthesis .
This compound is characterized as a highly purified reference standard used to identify and quantify impurities in pharmaceutical products. Its structural modification from clarithromycin may influence its biological properties and interactions within biological systems .
Antibacterial Activity
This compound retains some antibacterial properties similar to clarithromycin. It acts as a bacteriostatic agent against a range of pathogens by inhibiting protein synthesis. The mechanism involves reversible binding to the 23S rRNA of the 50S ribosomal subunit, which blocks the translocation of aminoacyl-tRNA .
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer activities. Research suggests that it can inhibit autophagy in cancer cells, which is a critical survival mechanism for many tumors. By disrupting autophagic processes, this impurity may enhance the efficacy of conventional chemotherapeutic agents .
- Case Studies :
- Myeloma Cells : Clarithromycin has been shown to inhibit lysosomal function after fusion with autophagosomes in myeloma cells, suggesting potential use as an adjuvant therapy in combination with other treatments like proteasome inhibitors .
- Lymphoma Cells : Direct anti-tumor activity has been observed in lymphoma cell lines, where Clarithromycin was found to induce apoptosis effectively .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its biological activity. Clarithromycin itself demonstrates increased oral bioavailability (52-55%) and extensive tissue distribution, particularly in lung tissues, which is advantageous for treating respiratory infections .
| Pharmacokinetic Parameter | Clarithromycin | This compound |
|---|---|---|
| Oral Bioavailability | 52-55% | Not specifically reported |
| Peak Plasma Concentration | 2.41-2.85 mg/L | Not specifically reported |
| Half-life | 3-4 hours | Not specifically reported |
| Tissue Affinity | High in lungs | Not specifically reported |
Toxicity and Adverse Effects
While clarithromycin is generally well-tolerated, its impurities can contribute to variability in safety profiles. Common adverse effects associated with clarithromycin include gastrointestinal disturbances, transient hearing loss at high doses, and potential liver toxicity . The specific toxicity profile of this compound remains less documented but warrants further investigation given its structural similarities.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Clarithromycin Impurity L in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method for identifying and quantifying this compound. The process involves:
- Column Selection : Use a reversed-phase C18 column with a mobile phase comprising acetonitrile and phosphate buffer (pH 6.0–7.0) .
- Detection Parameters : UV detection at 210 nm for optimal sensitivity .
- System Suitability : Ensure resolution between Impurity L and other process-related impurities (e.g., (Z)-isomer) with a retention time difference ≥2.0 minutes . For structural confirmation, LC-MS/MS is recommended to correlate observed molecular ions (e.g., m/z 763.0 for [M+H]⁺) with theoretical masses .
| Parameter | Specification | Source |
|---|---|---|
| Mobile Phase | Acetonitrile:Phosphate Buffer (40:60) | |
| Column Temperature | 30°C | |
| Flow Rate | 1.0 mL/min |
Q. What is the molecular structure of this compound, and how are its chiral centers characterized?
Methodological Answer: this compound (C₃₈H₇₀N₂O₁₃) contains a macrolide backbone with a (Z)-9-oxime functional group and eight rotatable bonds. Key structural features include:
- Chiral Centers : 14 stereogenic centers analyzed via ¹H/¹³C NMR and circular dichroism (CD) spectroscopy .
- Hydrogen Bonding : 5 donors and 15 acceptors, influencing solubility and chromatographic behavior .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 763.0 g/mol | |
| Exact Mass | 762.4878 Da | |
| logP (Partition Coeff.) | ~3.16 |
Q. How is this compound synthesized, and what parameters control isomer purity?
Methodological Answer: The synthesis involves:
- Oxime Formation : Reaction of 6-O-methylerythromycin A with hydroxylamine at pH 7–8 to favor the (Z)-isomer .
- Purification : Avoid crystallization steps; instead, use in-situ pH adjustments to suppress (Z)-isomer formation (<1.2%) . Critical parameters include:
- pH Control : Optimal range 7–8 to minimize degradation and epimerization .
- Temperature : Maintain ≤25°C to prevent thermal decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification data between HPLC and LC-MS/MS methods?
Methodological Answer: Discrepancies arise from differences in detector sensitivity (e.g., UV vs. MS). To address this:
- Cross-Validation : Compare results using a reference standard with certified purity (e.g., USP/EP standards) .
- Orthogonal Methods : Combine HPLC-UV for quantification and LC-MS/MS for structural confirmation .
- Response Factor Adjustment : Apply relative response factors (RRFs) from pharmacopeial guidelines to correct for detector variability .
Q. What degradation pathways lead to this compound formation during API storage?
Methodological Answer: Impurity L forms via:
- Hydrolytic Degradation : Cleavage of the cladinose sugar under acidic conditions (pH <5) .
- Oxidative Pathways : Reaction with residual peroxides in excipients, forming oxime derivatives . Mitigation Strategies :
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) to model degradation kinetics .
- Packaging : Use moisture-resistant containers to limit hydrolysis .
Q. How do ICH guidelines influence impurity control strategies for this compound?
Methodological Answer: ICH Q3A/B mandates:
- Identification Threshold : 0.10% for impurities in drug substances .
- Qualification : Toxicological assessment if Impurity L exceeds 0.15% in long-term stability studies . Documentation Requirements :
- Analytical Procedures : Validate methods per ICH Q2(R1) for specificity, accuracy, and precision .
- Batch Data : Report impurity profiles for at least 6 production batches to establish process consistency .
Q. What mechanistic insights explain the pH-dependent formation of this compound during synthesis?
Methodological Answer: The (Z)-oxime isomer dominates at neutral pH (7–8) due to:
- Thermodynamic Stability : Lower energy conformation compared to the (E)-isomer .
- Nucleophilicity : Enhanced hydroxylamine reactivity toward the ketone group at pH 7–8 . Experimental Validation :
- Kinetic Studies : Monitor isomer ratios via time-resolved HPLC to confirm reaction equilibrium .
- DFT Calculations : Use density functional theory to model transition states and predict isomer distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
